![molecular formula C16H25N3O B2880757 [4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine CAS No. 1157013-41-6](/img/structure/B2880757.png)
[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine” is a compound with the CAS Number: 1157013-41-6 . It has a molecular weight of 275.39 and is a partial agonist of serotonin and dopamine receptors . This compound has potential as a candidate for the treatment of psychiatric disorders such as depression and schizophrenia .
Physical And Chemical Properties Analysis
“[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine” is a powder at room temperature . The compound should be stored at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier.Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of [4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine are the serotonin and dopamine receptors . These receptors play a crucial role in regulating mood, sleep, appetite, and other functions in the body.
Mode of Action
[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine acts as a partial agonist at the serotonin and dopamine receptors . This means it binds to these receptors and partially stimulates them, leading to a moderate physiological response.
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Result of Action
As a partial agonist of serotonin and dopamine receptors, [4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine can modulate neurotransmission in the brain. This can potentially lead to changes in mood, cognition, and behavior. The compound has been suggested as a potential candidate for the treatment of psychiatric disorders such as depression and schizophrenia .
Propiedades
IUPAC Name |
[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c17-14-16(6-12-20-13-7-16)19-10-8-18(9-11-19)15-4-2-1-3-5-15/h1-5H,6-14,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIDDZLFPJQJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.